4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid
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Overview
Description
4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a bromophenyl group, and a chlorobenzoic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like N-bromosuccinimide (NBS).
Formation of the cyano and oxo groups: These functional groups can be introduced through reactions such as the Knoevenagel condensation.
Final coupling: The final step involves coupling the furan derivative with 2-chlorobenzoic acid under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The presence of the bromophenyl and cyano groups allows for strong interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a furan ring.
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the furan and cyano groups.
Uniqueness
4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H12BrClN2O4 |
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Molecular Weight |
471.7 g/mol |
IUPAC Name |
4-[5-[(E)-3-(4-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C21H12BrClN2O4/c22-14-2-4-15(5-3-14)25-20(26)13(11-24)9-16-6-8-19(29-16)12-1-7-17(21(27)28)18(23)10-12/h1-10H,(H,25,26)(H,27,28)/b13-9+ |
InChI Key |
AUMBGSOKKXRNCS-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)/C#N)Br |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)C#N)Br |
Origin of Product |
United States |
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